

Simazine and its Metabolites in Groundwater: A Technical Guide

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Compound of Interest

Compound Name: *Simazine*

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Abstract

Simazine, a widely used herbicide, and its principal metabolites are increasingly detected contaminants in groundwater resources globally. This technical guide provides an in-depth overview of the occurrence, fate, and transport of **simazine** and its degradation products in subsurface environments. It details established analytical methodologies for their quantification and explores the toxicological pathways relevant to human health risk assessment. The information is presented to support further research and inform regulatory frameworks concerning this significant environmental contaminant.

Introduction

Simazine [6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine] is a pre-emergent herbicide used for the control of broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings.^[1] Due to its persistence in soil and potential for leaching, **simazine** and its primary metabolites, including deethyl **simazine** (DES) and diaminochlorotriazine (DACT), are frequently detected in groundwater, posing a potential risk to drinking water supplies.^{[2][3]} This guide synthesizes current knowledge on the behavior of these compounds in groundwater systems.

Occurrence and Quantitative Data

The presence of **simazine** and its metabolites in groundwater is a global issue.[2] Concentrations can vary significantly based on regional usage patterns, agricultural practices, and local hydrogeological conditions.[4] The following tables summarize reported concentrations in various regions.

Table 1: Concentration of **Simazine** and its Metabolites in Groundwater in the United States

Location	Compound	Concentration Range (µg/L)	Notes
USA (General)	Simazine	1 - 2	Typical reported levels.[5]
California	Simazine	0.001 - 3.5	Detected in 1,381 out of 19,019 wells sampled between 1982 and 2020.[3]
California	ACET (DES)	0.003 - 6	Detected in 610 out of 2,896 wells sampled between 1993 and 2020.[3]
California	DACT	0.001 - 8.89	Detected in 447 out of 1,685 wells sampled between 1993 and 2020.[3]
U.S. Midwest	Simazine	Not specified, but detected	Frequently detected alongside atrazine and metolachlor.[6]
Kansas	Simazine	Detected	Detected in 1 out of 56 wells sampled.[7]

Table 2: Concentration of **Simazine** and its Metabolites in Groundwater in Europe

Location	Compound	Concentration Range (µg/L)	Notes
Italy	Simazine	Detected	Contamination reported.[5]
Germany	Simazine	Detected	Contamination reported.[5]
The Netherlands	Simazine & byproducts	Detected	Significant concentrations reported.[4]
Denmark	Simazine & byproducts	Detected	Significant concentrations reported.[4]
Spain (Valencia)	Simazine	Detected	Most frequently found compound in a 2003 study.[8]
Portugal	Simazine	Up to 0.43	Detected in 44.9% of 214 samples.[9]

Fate and Transport in Subsurface Environments

The movement of **simazine** from agricultural fields to groundwater is a complex process governed by various environmental factors.

Degradation Pathways

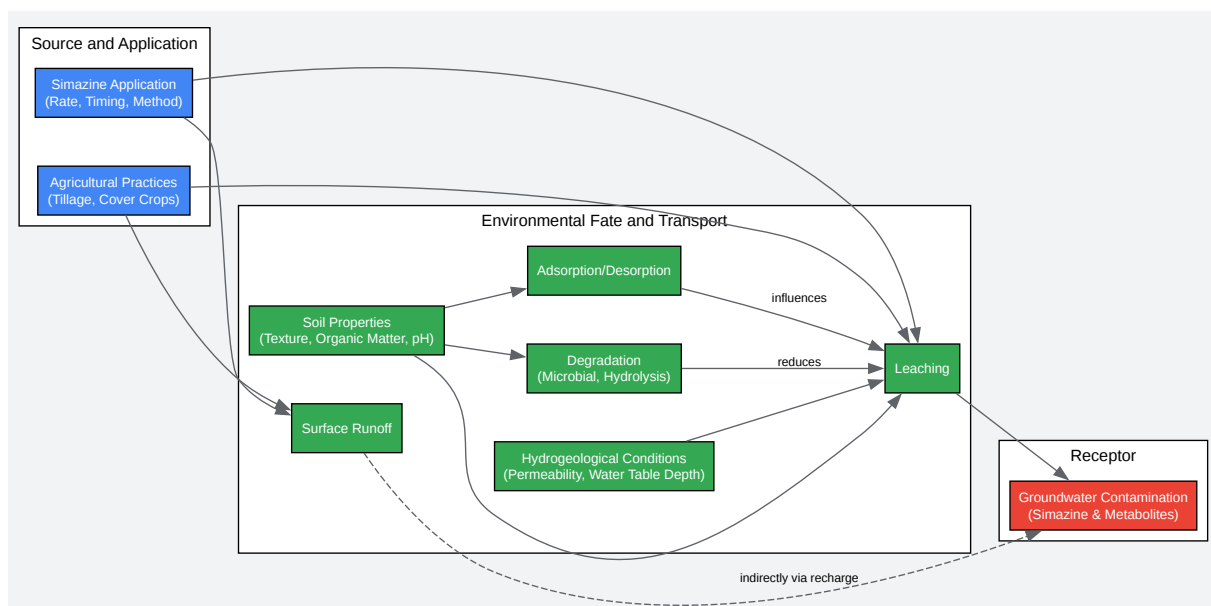
Simazine degrades in the environment through both abiotic and biotic processes. The primary routes of degradation are hydrolysis and N-dealkylation.[5] Microbial degradation is a key factor in its dissipation from soil and water.[4] The major metabolites formed are deethyl **simazine** (DES) and diaminochlorotriazine (DACT).

Factors Influencing Leaching

Several factors influence the potential for **simazine** to leach into groundwater:

- Soil Properties: **Simazine** mobility is higher in sandy loam soils compared to clay soils.[\[1\]](#) Adsorption to soil particles, which reduces leaching, increases with higher organic matter content and titratable acidity.[\[1\]](#)
- Agricultural Practices: Tillage practices can influence runoff and leaching, with tilled fields potentially having lower runoff but increased movement into groundwater.[\[4\]](#) The timing of herbicide application in relation to rainfall or irrigation events is also critical.[\[10\]](#)
- Hydrogeology: The depth of the water table and the permeability of the soil are crucial factors.[\[11\]](#) Shallow aquifers in areas with permeable soils are particularly vulnerable to contamination.

The following diagram illustrates the logical relationships between these factors and the contamination of groundwater by **simazine**.



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Conceptual model of factors influencing **simazine** contamination of groundwater.

Experimental Protocols for Analysis

Accurate quantification of **simazine** and its metabolites in groundwater is essential for monitoring and risk assessment. Various analytical methods are employed, typically involving sample extraction and cleanup followed by instrumental analysis.

Sample Collection and Preparation

Groundwater samples should be collected in amber glass bottles to prevent photodegradation. If residual chlorine is present, it should be quenched by adding sodium thiosulfate. Samples should be stored at 4°C and extracted as soon as possible.

Extraction Techniques

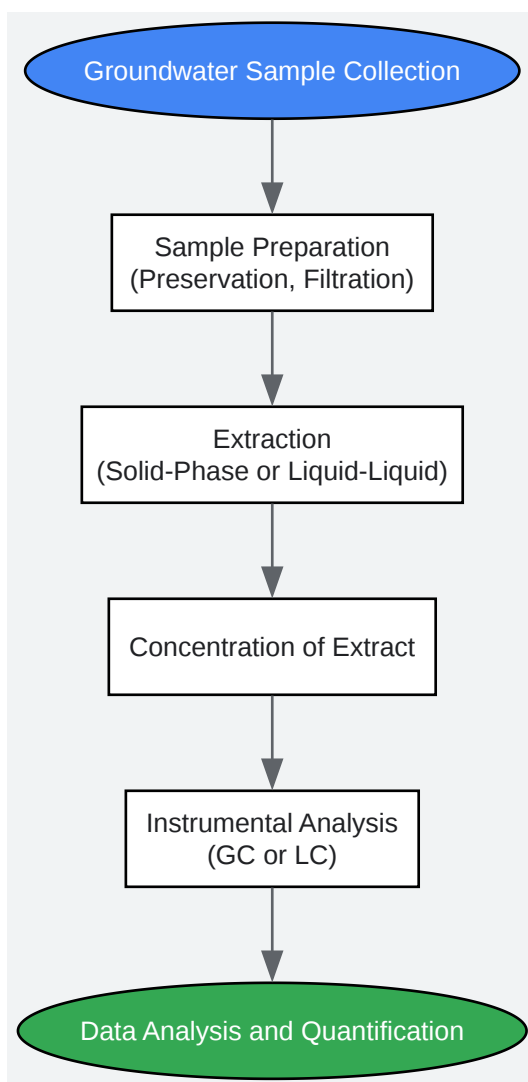
Solid-Phase Extraction (SPE): This is the most common method for extracting and concentrating triazines from water samples.

- **Sorbent Materials:** Various sorbents are used, including C18, Oasis HLB, and graphitized carbon. The choice of sorbent depends on the specific analytes and matrix.
- **General Procedure:**
 - Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by deionized water.
 - Load the water sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile).
 - Concentrate the eluate to a small volume before analysis.

Liquid-Liquid Extraction (LLE): This method is also used, although it is more solvent-intensive.

- **Solvent:** Dichloromethane is a common solvent for extracting **simazine** and its metabolites.
- **Procedure:** The water sample is repeatedly extracted with the organic solvent. The organic phases are then combined, dried, and concentrated.

The following diagram outlines a general experimental workflow for the analysis of **simazine** and its metabolites in groundwater.



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General experimental workflow for the analysis of **simazine** in groundwater.

Instrumental Analysis

Gas Chromatography (GC):

- Detectors: A Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing compounds like **simazine**. Mass Spectrometry (MS) provides definitive identification and quantification.
- Column: A capillary column is used for separation.

- EPA Method 507: This method details the determination of nitrogen- and phosphorus-containing pesticides in water by GC with an NPD.[12][13] It involves extraction with methylene chloride, concentration, and solvent exchange to methyl tert-butyl ether before GC analysis.[12][13]

Liquid Chromatography (LC):

- Detectors: Ultraviolet (UV) detection is commonly used. Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for trace-level analysis.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a formic acid modifier, is used for elution.

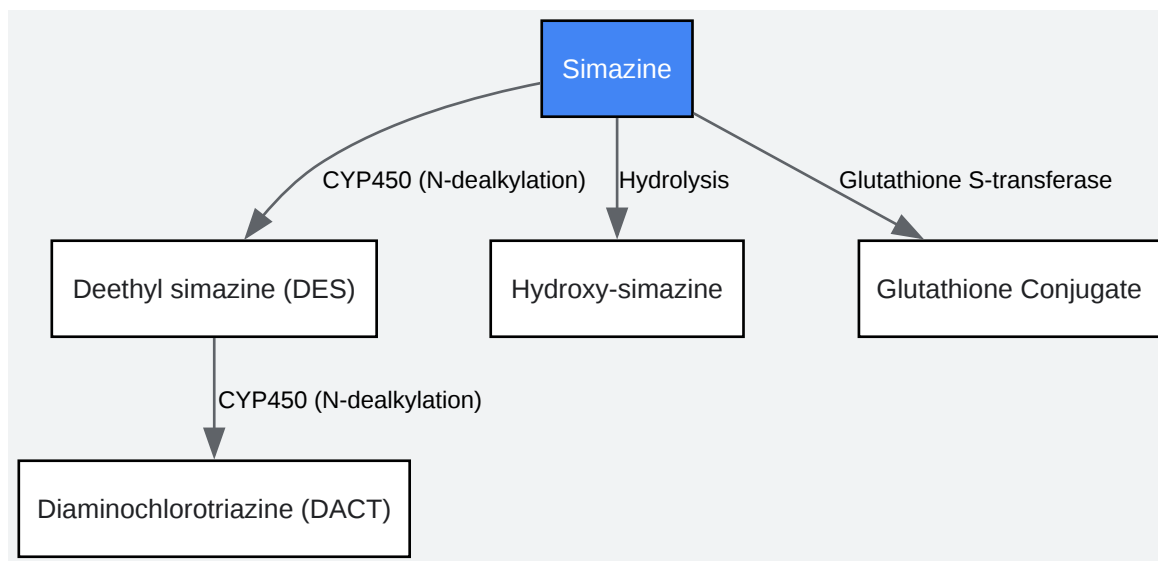
Toxicological Signaling Pathways

Understanding the molecular mechanisms of **simazine**'s toxicity is crucial for assessing its health risks.

Metabolism

In mammals, **simazine** is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[14] The main reactions are N-dealkylation, catalyzed by isoforms such as CYP1A1/2 and CYP2B1/2.[3][14] **Simazine** and its metabolites can also be conjugated with glutathione (GSH) for detoxification and excretion.[13]

The following diagram illustrates the metabolic pathway of **simazine**.



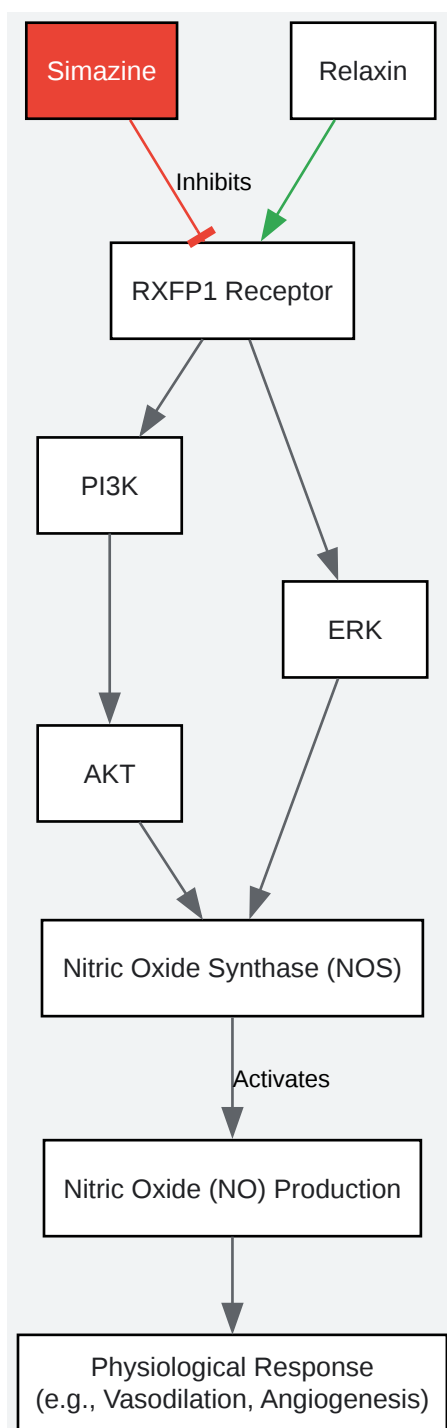
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Metabolic pathway of **simazine**.

Endocrine Disruption

Simazine is considered an endocrine-disrupting chemical.[15] One proposed mechanism of action is through the disruption of the hypothalamic-pituitary-gonadal axis.[15] More specifically, triazine herbicides have been shown to interfere with relaxin hormone signaling.[16] They competitively inhibit the binding of relaxin to its receptor, RXFP1.[16] This disruption affects downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and extracellular signal-regulated kinase (ERK) pathways, leading to reduced nitric oxide (NO) production.[16]

The following diagram depicts the signaling pathway of **simazine**-induced endocrine disruption.



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Signaling pathway of **simazine**-induced endocrine disruption via relaxin inhibition.

Conclusion

The presence of **simazine** and its metabolites in groundwater is a significant environmental and public health concern. This guide has provided a comprehensive overview of their occurrence, behavior in the subsurface, analytical methodologies, and toxicological mechanisms. Continued research is necessary to refine our understanding of the long-term health effects of exposure to low levels of these contaminants and to develop more effective strategies for preventing and remediating groundwater contamination. The data and protocols presented herein serve as a valuable resource for professionals working in environmental science, toxicology, and drug development to address the challenges posed by **simazine** contamination.

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